molecular formula C12H12O6 B14264086 3-[3-(Carboxymethoxy)-4-methoxyphenyl]prop-2-enoic acid CAS No. 140164-83-6

3-[3-(Carboxymethoxy)-4-methoxyphenyl]prop-2-enoic acid

Cat. No.: B14264086
CAS No.: 140164-83-6
M. Wt: 252.22 g/mol
InChI Key: LRJLFEOPGSIVQT-UHFFFAOYSA-N
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Description

3-[3-(Carboxymethoxy)-4-methoxyphenyl]prop-2-enoic acid is an organic compound with the molecular formula C12H12O6 It is a derivative of cinnamic acid and is characterized by the presence of a carboxymethoxy group and a methoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Carboxymethoxy)-4-methoxyphenyl]prop-2-enoic acid typically involves the esterification of cinnamic acid derivatives followed by hydrolysis. One common method involves the reaction of 3-(4-methoxyphenyl)prop-2-enoic acid with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the resulting ester is then hydrolyzed to yield the desired carboxymethoxy derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Carboxymethoxy)-4-methoxyphenyl]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, yielding saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce saturated carboxylic acids. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-[3-(Carboxymethoxy)-4-methoxyphenyl]prop-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 3-[3-(Carboxymethoxy)-4-methoxyphenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. Additionally, its structural similarity to cinnamic acid allows it to interact with enzymes and receptors involved in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(Carboxymethoxy)-4-methoxyphenyl]prop-2-enoic acid is unique due to the presence of both carboxymethoxy and methoxy groups on the phenyl ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

140164-83-6

Molecular Formula

C12H12O6

Molecular Weight

252.22 g/mol

IUPAC Name

3-[3-(carboxymethoxy)-4-methoxyphenyl]prop-2-enoic acid

InChI

InChI=1S/C12H12O6/c1-17-9-4-2-8(3-5-11(13)14)6-10(9)18-7-12(15)16/h2-6H,7H2,1H3,(H,13,14)(H,15,16)

InChI Key

LRJLFEOPGSIVQT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)OCC(=O)O

Origin of Product

United States

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